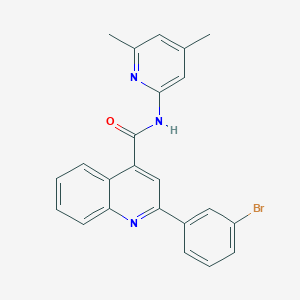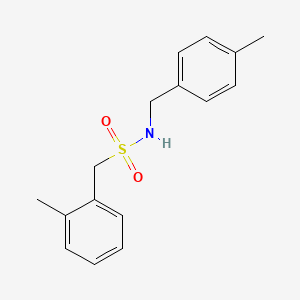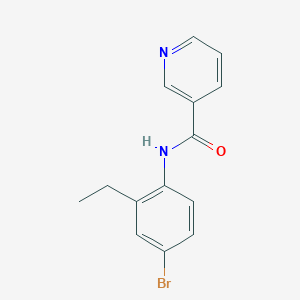
2-(3-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(3-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide, commonly known as BPIQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BPIQ involves its binding to specific molecular targets, including enzymes and receptors, resulting in the modulation of various cellular processes. In cancer research, BPIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, BPIQ has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In Parkinson's disease research, BPIQ has been shown to activate the Nrf2-ARE pathway, which plays a key role in cellular antioxidant defense.
Biochemical and Physiological Effects:
BPIQ has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, BPIQ has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of tumor growth. In inflammation research, BPIQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neuroprotection research, BPIQ has been shown to protect dopaminergic neurons from oxidative stress-induced damage, resulting in the prevention of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIQ has several advantages for lab experiments, including its high yield and purity, and its ability to selectively target specific molecular targets. However, BPIQ also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for BPIQ research, including the development of more efficient synthesis methods, the identification of new molecular targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of BPIQ in other diseases, such as cardiovascular disease and diabetes. Overall, BPIQ has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Aplicaciones Científicas De Investigación
BPIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BPIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, BPIQ has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of the disease. In Parkinson's disease research, BPIQ has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-14-10-15(2)25-22(11-14)27-23(28)19-13-21(16-6-5-7-17(24)12-16)26-20-9-4-3-8-18(19)20/h3-13H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCLGRHQQRUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4721217.png)
![4-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4721219.png)
![N-(3-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4721240.png)
![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721252.png)
![methyl 9-methyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721254.png)
![N,N'-1,2-ethanediylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B4721267.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-dichlorophenyl)benzenesulfonamide](/img/structure/B4721280.png)
![methyl 4-(5-{[ethyl(4-pyridinylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4721288.png)
![3-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B4721294.png)
![4-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4721317.png)


![1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4721335.png)